molecular formula C22H23N3O2 B5000202 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide

Cat. No. B5000202
M. Wt: 361.4 g/mol
InChI Key: RHAWHJDDRVDWFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis often involves steps like Michael addition or reductive alkylation, as seen in the creation of related compounds. For example, a series of compounds including 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives were synthesized through Michael addition and reductive alkylation, highlighting a method that could be applicable to our compound of interest (Bailey et al., 1985).

Molecular Structure Analysis

The molecular structure can be extensively characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. Studies on similar compounds, such as the crystal structure of (S)-2-(2-Hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, showcase the importance of analyzing intermolecular hydrogen bonds and the overall crystal packing in the compound's structure (Wang & He, 2011).

Chemical Reactions and Properties

Chemical reactions involving organozinc compounds or the reactivity of the compound under photochemical conditions are pertinent. For instance, reactions between organozinc compounds and various agents demonstrate the complexity and variety of chemical behaviors that can inform the understanding of our compound's reactivity (Coates & Ridley, 1966).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-14-8-10-18(11-9-14)19-12-13-20(26)25(24-19)17(4)22(27)23-21-15(2)6-5-7-16(21)3/h5-13,17H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAWHJDDRVDWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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